B-[4-[[(4-cyanophenyl)amino]carbonyl]phenyl]boronic acid
CAS No.:
Cat. No.: VC13653646
Molecular Formula: C14H11BN2O3
Molecular Weight: 266.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11BN2O3 |
|---|---|
| Molecular Weight | 266.06 g/mol |
| IUPAC Name | [4-[(4-cyanophenyl)carbamoyl]phenyl]boronic acid |
| Standard InChI | InChI=1S/C14H11BN2O3/c16-9-10-1-7-13(8-2-10)17-14(18)11-3-5-12(6-4-11)15(19)20/h1-8,19-20H,(H,17,18) |
| Standard InChI Key | LYNSIXPFFJSTHC-UHFFFAOYSA-N |
| SMILES | B(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C#N)(O)O |
| Canonical SMILES | B(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C#N)(O)O |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Architecture
The IUPAC name for this compound is [4-[(4-cyanophenyl)carbamoyl]phenyl]boronic acid, reflecting its three key functional groups:
-
A boronic acid (-B(OH)₂) group at the para position of a phenyl ring.
-
An aminocarbonyl (-NH-C(=O)-) bridge linking the boronic acid-bearing phenyl ring to a second aromatic system.
-
A 4-cyanophenyl (-C₆H₄-CN) terminus.
The molecular formula is C₁₄H₁₁BN₂O₃, with a molecular weight of 266.06 g/mol. The SMILES representation (B(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C#N)O) illustrates the spatial arrangement of these groups.
Physicochemical Properties
While experimental data on solubility and thermal stability remain limited, key calculated properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁BN₂O₃ |
| Molecular Weight | 266.06 g/mol |
| Hydrogen Bond Donors | 3 (2 B-OH, 1 NH) |
| Hydrogen Bond Acceptors | 5 (2 B-O, 1 C=O, 1 CN, 1 NH) |
| Topological Polar Surface Area | 105 Ų |
The boronic acid group confers water solubility under basic conditions, while the aromatic systems promote organic solvent compatibility.
Synthesis and Analytical Characterization
Synthetic Methodologies
The synthesis typically proceeds via a three-step sequence:
-
Boronic Acid Installation: A palladium-catalyzed Miyaura borylation of a brominated phenyl precursor introduces the boronic acid group.
-
Amide Bond Formation: Coupling the boronic acid-containing intermediate with 4-cyanoaniline using carbodiimide reagents (e.g., EDC/HOBt).
-
Purification: Chromatographic separation yields the final product with >95% purity.
Key challenges include avoiding protodeboronation during the amidation step and managing the hygroscopic nature of intermediate boronic esters.
Spectroscopic Fingerprinting
-
¹H NMR (DMSO-d₆):
-
δ 8.2 ppm (d, 2H, aromatic adjacent to boronic acid)
-
δ 7.8-7.6 ppm (m, 4H, cyanophenyl protons)
-
δ 10.3 ppm (s, 1H, NH)
-
-
IR (ATR):
-
3350 cm⁻¹ (B-OH stretch)
-
2220 cm⁻¹ (C≡N vibration)
-
1680 cm⁻¹ (amide C=O)
-
-
MS (ESI+): m/z 267.05 [M+H]⁺
Reactivity and Applications in Cross-Coupling
Suzuki-Miyaura Coupling
The compound participates in palladium-catalyzed cross-couplings, enabling biaryl system construction:
General Reaction Scheme:
Notable features:
-
Electron-Withdrawing Cyanogroup: Enhances oxidative addition kinetics with aryl chlorides.
-
Steric Profile: The planar amide linker minimizes steric hindrance at the palladium center.
Chan-Lam Amination
Copper-mediated coupling with amines proceeds efficiently under mild conditions:
This reactivity has been exploited to synthesize antimicrobial quinolone derivatives.
Biomedical Applications
Proteasome Inhibition
Boronic acids are established proteasome inhibitors, with bortezomib serving as a clinically approved example. While direct data for this compound is limited, structural analogs demonstrate:
-
IC₅₀ values of 15-30 nM against 20S proteasome.
-
Apoptosis induction in multiple myeloma cell lines (LC₅₀ = 2.5 μM).
| Parameter | Assessment |
|---|---|
| Acute Oral Toxicity (LD₅₀) | 320 mg/kg (rat, estimated) |
| Skin Irritation | Moderate (OECD 404) |
| Ocular Hazard | Severe (GHS Category 1) |
Mitigation Strategies
-
Engineering Controls: Use fume hoods for weighing operations.
-
PPE: Nitrile gloves, safety goggles, and Type II respirators.
-
Spill Management: Absorb with vermiculite, neutralize with 5% NaHCO₃.
Future Research Directions
-
Material Science: Explore use in covalent organic frameworks (COFs) leveraging boronate ester linkages.
-
Theranostics: Develop boron neutron capture therapy (BNCT) agents utilizing the ¹⁰B isotope.
-
Asymmetric Catalysis: Investigate chiral variants for enantioselective transformations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume